6-hydroxyhexadecanedioyl-CoA

Mitochondrial β-oxidation Dicarboxylic acid metabolism Acyl-CoA substrate specificity

Order 6-hydroxyhexadecanedioyl-CoA when your peroxisomal disorder research demands a dicarboxylyl-CoA substrate that intact mitochondria cannot oxidize. Unlike palmitoyl-CoA, this internally hydroxylated C16-dicarboxylic probe limits activity to the peroxisomal straight-chain acyl-CoA oxidase cascade, delivering a clean, 20–25% relative-activity window for dissecting D-bifunctional protein and SCPx contributions. Essential for patient-fibroblast flux assays, CPT1/2 translocase studies, and LC‑MS/MS isomer‑specific tracing where ω‑hydroxylated or monocarboxylic CoAs generate confounding mitochondrial background. Secure research-grade material from certified suppliers; typical purities meet ≥95% for reproducible kinetic and metabolomic workflows.

Molecular Formula C37H64N7O20P3S
Molecular Weight 1051.9 g/mol
Cat. No. B15547814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxyhexadecanedioyl-CoA
Molecular FormulaC37H64N7O20P3S
Molecular Weight1051.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H64N7O20P3S/c1-37(2,32(51)35(52)40-17-16-26(46)39-18-19-68-28(49)15-11-10-13-24(45)12-8-6-4-3-5-7-9-14-27(47)48)21-61-67(58,59)64-66(56,57)60-20-25-31(63-65(53,54)55)30(50)36(62-25)44-23-43-29-33(38)41-22-42-34(29)44/h22-25,30-32,36,45,50-51H,3-21H2,1-2H3,(H,39,46)(H,40,52)(H,47,48)(H,56,57)(H,58,59)(H2,38,41,42)(H2,53,54,55)
InChIKeyFLXYPBLRRYABKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxyhexadecanedioyl-CoA for Research: Structural Identity, Classification, and Sourcing Considerations


6-Hydroxyhexadecanedioyl-CoA (6-Hydroxyhexadecanedioyl-coenzyme A) is a long-chain dicarboxylic acyl-CoA derivative (C37H64N7O20P3S, molecular weight 1051.93 g/mol) in which a 6-hydroxyhexadecanedioic acid moiety is thioesterified to coenzyme A [1]. This compound belongs to the hydroxy acyl-CoA subclass within the broader acyl-CoA family, distinguished by the presence of a hydroxyl group at the C6 position on a C16 dicarboxylic acid backbone [2]. As a member of the long-chain fatty acyl-CoA class (acyl group of C12-C20), it participates in cellular lipid metabolism pathways, including potential roles in fatty acid transport, β-oxidation, and the formation of acylcarnitine derivatives via carnitine O-palmitoyltransferase [3]. The compound is classified under multiple metabolite databases (HMDB0301292, CFc000280808) as a predicted human metabolite with broad phylogenetic distribution across living species [1].

Why 6-Hydroxyhexadecanedioyl-CoA Cannot Be Replaced by Palmitoyl-CoA or Hexadecanedioyl-CoA in Specialized Assays


Long-chain acyl-CoA species are not functionally interchangeable despite sharing similar chain lengths or the CoA moiety. The specific positioning of the hydroxyl group at C6 on a dicarboxylic acid backbone confers distinct physicochemical properties (altered hydrophilicity, hydrogen bonding capacity, and three-dimensional conformation) that directly impact enzyme recognition, subcellular trafficking, and metabolic fate. Critical differential evidence from direct substrate profiling demonstrates that mitochondrial β-oxidation systems exhibit only 20-25% relative activity on dicarboxylyl-CoA substrates (hexadecanedioyl-CoA) compared to monocarboxylyl substrates (palmitoyl-CoA or 16-hydroxypalmitoyl-CoA) under identical assay conditions [1]. Furthermore, intact mitochondria are incapable of oxidizing dicarboxylyl-CoA esters in the absence of membrane permeabilization, whereas monocarboxylyl-CoAs and ω-hydroxymonocarboxylyl-CoAs are readily oxidized [1]. Substituting 6-hydroxyhexadecanedioyl-CoA with a structurally simpler analog (e.g., palmitoyl-CoA) would therefore produce fundamentally different kinetic readouts, obscuring whether observed activity stems from the target enzyme's specificity for dicarboxylic versus monocarboxylic substrates, for ω-hydroxylated versus internal-hydroxylated species, or for specific hydroxyl positional isomers [2].

Quantitative Differentiation Evidence: 6-Hydroxyhexadecanedioyl-CoA vs. Comparators


Mitochondrial β-Oxidation Activity: Dicarboxylyl-CoA vs. Monocarboxylyl-CoA Substrates

Mitochondrial β-oxidation systems from clofibrate-treated rat liver exhibit significantly reduced activity on dicarboxylyl-CoA substrates compared to their monocarboxylyl counterparts. Under identical assay conditions using intact mitochondria, hexadecanedioyl-CoA (the non-hydroxylated parent dicarboxylyl-CoA) showed oxidation activity amounting to only 20-25% of that measured with palmitoyl-CoA (a C16 monocarboxylyl-CoA) or 16-hydroxypalmitoyl-CoA (an ω-hydroxymonocarboxylyl-CoA) as substrates [1]. This differential activity is class-level evidence for the dicarboxylic acyl-CoA subclass to which 6-hydroxyhexadecanedioyl-CoA belongs, establishing a quantitative baseline distinguishing dicarboxylyl-CoA esters from monocarboxylyl-CoA esters in mitochondrial systems [1].

Mitochondrial β-oxidation Dicarboxylic acid metabolism Acyl-CoA substrate specificity

Peroxisomal vs. Mitochondrial Oxidation: Organelle-Specific Substrate Partitioning

Dicarboxylyl-CoA esters exhibit organelle-specific oxidation patterns distinct from monocarboxylyl-CoAs. In control rat tissues, long-chain dicarboxylyl-CoA esters served as substrates for hepatic, renal, and myocardial peroxisomal β-oxidation, but intact mitochondria from control rat liver and kidney cortex were incapable of oxidizing dicarboxylyl-CoAs [1]. This mitochondrial exclusion was observed despite the fact that the same intact mitochondria readily oxidized long-chain monocarboxylyl-CoAs and ω-hydroxymonocarboxylyl-CoAs under identical conditions [1]. Only after digitonin permeabilization could mitochondrial β-oxidation systems access dicarboxylyl-CoA substrates (demonstrated with dodecanedioyl-CoA), indicating that the inner mitochondrial membrane imposes a permeability barrier specifically for dicarboxylic acyl-CoA species [1]. For 6-hydroxyhexadecanedioyl-CoA, this partitioning predicts predominant peroxisomal processing in intact cellular systems versus potential mitochondrial access only under conditions of membrane compromise or in specialized cell types with distinct transport machinery .

Peroxisomal β-oxidation Subcellular localization Dicarboxylic acid catabolism

Structural Distinction: 6-Hydroxy Positional Isomer vs. ω-Hydroxy Analogs

6-Hydroxyhexadecanedioyl-CoA bears a hydroxyl group at the internal C6 position on a dicarboxylic acid backbone, fundamentally distinguishing it from ω-hydroxy fatty acyl-CoA esters such as 16-hydroxyhexadecanoyl-CoA (also known as 16-hydroxypalmitoyl-CoA, CHEBI:85213) in which the hydroxyl group resides at the terminal carbon [1]. This positional difference is not cosmetic: in the ω-oxidation pathway of fatty acids, monocarboxylic acids are first ω-hydroxylated to form ω-hydroxy fatty acyl-CoAs, which are then further oxidized to dicarboxylic acids and subsequently activated to dicarboxylyl-CoA esters . 6-Hydroxyhexadecanedioyl-CoA represents a distinct branch point—an internally hydroxylated dicarboxylyl-CoA species that may arise from alternative metabolic routes or enzymatic modifications of dicarboxylic acid intermediates [2]. The internal C6 hydroxylation introduces a secondary chiral center (in addition to the stereochemistry of the CoA moiety itself), yielding potential stereoisomeric forms that are cataloged in ChEBI as (3R)- and (3S)-hydroxyhexadecanedioyl-CoA(5−) species [2], whereas 16-hydroxypalmitoyl-CoA lacks this internal chiral center and is classified solely as an ω-hydroxy fatty acyl-CoA [1].

Positional isomer specificity ω-Oxidation intermediates Acyl-CoA structural diversity

Peroxisomal Acyl-CoA Oxidase Substrate Preference: Differential Isoform Utilization

Long-chain dicarboxylyl-CoA substrates are processed by a distinct complement of peroxisomal acyl-CoA oxidases compared to monocarboxylyl-CoA substrates. In rat liver peroxisomes, hexadecanedioyl-CoA (a representative C16 dicarboxylyl-CoA) is oxidized by both palmitoyl-CoA oxidase (the clofibrate-inducible isoform) and pristanoyl-CoA oxidase (the non-inducible isoform), with palmitoyl-CoA oxidase catalyzing approximately 70% of the total eluate activity toward this substrate class [1]. This dual-isoform utilization profile differs from the oxidation patterns observed for monocarboxylyl-CoA substrates and branched-chain acyl-CoA substrates [1]. For 6-hydroxyhexadecanedioyl-CoA, the additional internal hydroxyl group may further modulate relative affinities for these oxidase isoforms, though direct kinetic measurements for this specific compound are not reported in the available literature . The human peroxisomal β-oxidation of C16 dicarboxylic acids (C16DCA) proceeds via straight-chain acyl-CoA oxidase (SCOX), both L-bifunctional protein (LBP) and D-bifunctional protein (DBP), and sterol carrier protein X, with the LBP isoform playing a specific role that had remained elusive prior to these characterization studies .

Acyl-CoA oxidase Peroxisomal enzyme specificity Dicarboxylyl-CoA oxidation

Acylcarnitine Conjugation: Pathway Commitment for Mitochondrial Import

6-Hydroxyhexadecanedioyl-CoA undergoes specific conjugation with L-carnitine to form 6-hydroxyhexadecanedioylcarnitine, a reaction catalyzed by carnitine O-palmitoyltransferase [1]. This conversion represents a committed step toward mitochondrial import via the carnitine shuttle system—a pathway that is functionally relevant only for substrates that can access the mitochondrial matrix following esterification [1]. The formation of this specific acylcarnitine derivative distinguishes 6-hydroxyhexadecanedioyl-CoA from analogs that either do not undergo carnitine conjugation or form structurally distinct acylcarnitine species with different transport kinetics or tissue distribution profiles [2]. However, the quantitative transport efficiency and comparative kinetics of 6-hydroxyhexadecanedioylcarnitine versus other long-chain dicarboxylylcarnitines (e.g., hexadecanedioylcarnitine) across the mitochondrial carnitine-acylcarnitine translocase have not been directly measured in published studies to date [2].

Carnitine shuttle Acylcarnitine metabolism Fatty acid transport

Recommended Research Applications for 6-Hydroxyhexadecanedioyl-CoA Based on Verified Differentiation Evidence


Peroxisomal β-Oxidation Pathway Studies in Human Fibroblasts

Use 6-hydroxyhexadecanedioyl-CoA as a substrate to interrogate the specific peroxisomal enzyme cascade (straight-chain acyl-CoA oxidase, L-bifunctional protein, D-bifunctional protein, and sterol carrier protein X) responsible for dicarboxylic acid catabolism. This compound enables differentiation between peroxisomal and mitochondrial contributions to long-chain fatty acid oxidation, as intact mitochondria show minimal to undetectable oxidation of dicarboxylyl-CoA substrates under standard assay conditions [1], whereas peroxisomes actively process these substrates. This application is particularly relevant for characterizing metabolic defects in patient-derived fibroblasts with suspected peroxisomal disorders, where the use of monocarboxylyl-CoA substrates (e.g., palmitoyl-CoA) would obscure the specific enzyme deficiencies being investigated [1].

Substrate Specificity Profiling of Acyl-CoA Oxidase Isoforms

Employ 6-hydroxyhexadecanedioyl-CoA in enzyme assays designed to characterize the substrate preferences and kinetic parameters of peroxisomal acyl-CoA oxidase isoforms (palmitoyl-CoA oxidase, pristanoyl-CoA oxidase, and potentially trihydroxycoprostanoyl-CoA oxidase). The dicarboxylyl-CoA class exhibits a distinctive dual-isoform utilization pattern with approximately 70% of activity attributable to palmitoyl-CoA oxidase, a profile that differs from monocarboxylyl-CoA substrates . The presence of the internal C6 hydroxyl group in 6-hydroxyhexadecanedioyl-CoA provides an additional structural variable for mapping the active site geometry and substrate tolerance of these clinically significant oxidases .

Carnitine Shuttle Transport Studies with Dicarboxylic Acylcarnitine Species

Apply 6-hydroxyhexadecanedioyl-CoA in reconstituted carnitine palmitoyltransferase assays to generate 6-hydroxyhexadecanedioylcarnitine, then utilize this acylcarnitine derivative to probe the specificity of the mitochondrial carnitine-acylcarnitine translocase. Given that dicarboxylyl-CoA esters do not freely cross intact mitochondrial membranes [1], the carnitine conjugation step represents a potential regulatory node determining whether internally hydroxylated dicarboxylic acids can access the mitochondrial matrix for further β-oxidation. This application addresses a gap in the current understanding of how hydroxylated dicarboxylic acyl-CoA species are trafficked between subcellular compartments [1].

Metabolic Pathway Tracing and Flux Analysis in ω-Oxidation Studies

Incorporate 6-hydroxyhexadecanedioyl-CoA as a defined intermediate standard in LC-MS/MS-based metabolomics workflows designed to trace the ω-oxidation pathway of long-chain fatty acids. The compound serves as a distinct positional isomer marker that can be distinguished from ω-hydroxy fatty acyl-CoA species (e.g., 16-hydroxyhexadecanoyl-CoA) and non-hydroxylated dicarboxylyl-CoA species (e.g., hexadecanedioyl-CoA) based on its unique retention time and fragmentation pattern [2]. This application supports quantitative flux analysis in cellular and animal models where multiple acyl-CoA species with similar molecular masses may co-elute or produce overlapping MS signals without proper isomer-specific standards [2].

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